molecular formula C7H12O4 B13803264 1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI) CAS No. 73083-42-8

1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)

Cat. No.: B13803264
CAS No.: 73083-42-8
M. Wt: 160.17 g/mol
InChI Key: SWNQQEKUBGWZBA-WHFBIAKZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carboxylic acid derivative in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure . Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .

Properties

CAS No.

73083-42-8

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(4S,5S)-2,4,5-trimethyl-1,3-dioxolane-2-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-4-5(2)11-7(3,10-4)6(8)9/h4-5H,1-3H3,(H,8,9)/t4-,5-/m0/s1

InChI Key

SWNQQEKUBGWZBA-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC(O1)(C)C(=O)O)C

Canonical SMILES

CC1C(OC(O1)(C)C(=O)O)C

Origin of Product

United States

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